Isopropyl 2-methoxyacetate

Übersicht

Beschreibung

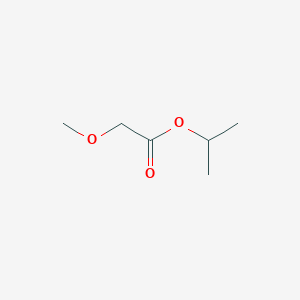

Isopropyl 2-methoxyacetate, also known as isopropyl methoxyacetate, is a chemical compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 . It is commonly used in industry .

Molecular Structure Analysis

The molecular structure of Isopropyl 2-methoxyacetate consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C6H12O3/c1-5(2)9-6(7)4-8-3/h5H,4H2,1-3H3 .

Physical And Chemical Properties Analysis

Isopropyl 2-methoxyacetate is a liquid at room temperature . It has a density of 0.959 g/cm3 . The boiling point of this compound is 160°C at 760 mmHg . It has a flash point of 49.9°C .

Wissenschaftliche Forschungsanwendungen

Isopropyl 2-methoxyacetate: Scientific Research Applications

Dynamic Kinetic Resolution (DKR) of Amines: Isopropyl 2-methoxyacetate has been used as an effective acyl donor in the enzymatic acylation of amine substrates during DKR processes. This application is crucial for increasing the acylation rate, which is a significant step in synthesizing enantiomerically pure compounds .

Safety and Hazards

Isopropyl 2-methoxyacetate is classified under GHS07 for safety . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Wirkmechanismus

Isopropyl 2-methoxyacetate is a chemical compound with the molecular formula C6H12O3 . It is used in various applications, including as a solvent and as a starting material in chemical reactions

Mode of Action

The exact mode of action of Isopropyl 2-methoxyacetate is not well-documented. As a solvent, it may facilitate the dissolution and transport of other substances within a system. In chemical reactions, it can act as a reactant, yielding different products depending on the specific reaction conditions .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Isopropyl 2-methoxyacetate. For instance, its solvent properties might be affected by temperature, and its reactivity in chemical processes could be influenced by pH and other reactants .

Eigenschaften

IUPAC Name |

propan-2-yl 2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(2)9-6(7)4-8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXFJNIUUWEUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306512 | |

| Record name | 1-Methylethyl 2-methoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-methoxyacetate | |

CAS RN |

17640-21-0 | |

| Record name | 1-Methylethyl 2-methoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17640-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-methoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using isopropyl 2-methoxyacetate as an acyl donor in DKR of amines compared to other acyl donors?

A: The research highlights that using just one equivalent of isopropyl 2-methoxyacetate as the acyl donor in the modified DKR system, compared to other systems requiring more, leads to faster reaction times. The original system, for instance, needed 72 hours to complete the reaction, whereas using isopropyl 2-methoxyacetate achieved complete conversion for most substrates within 26 hours. This suggests that isopropyl 2-methoxyacetate contributes to a more efficient acylation step in the DKR process.

Q2: How does the concentration of 2,4-dimethyl-3-pentanol (DMP) impact the DKR reaction using isopropyl 2-methoxyacetate?

A: The study found that adding 2,4-dimethyl-3-pentanol (DMP) as a hydrogen donor at a specific concentration (0.5 M) successfully reduced the formation of unwanted side products. This suggests that DMP plays a crucial role in optimizing the reaction conditions, promoting the desired reaction pathway, and enhancing the overall efficiency of the DKR process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)

![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)

![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)

![4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione](/img/structure/B189175.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)